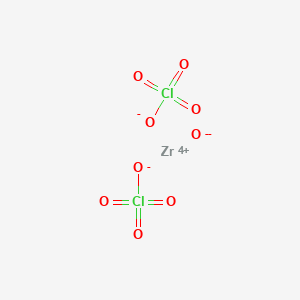
Oxygen(2-);zirconium(4+);diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxygen(2-);zirconium(4+);diperchlorate is a complex compound that combines zirconium, oxygen, and perchlorate ions. Zirconium is a transition metal known for its high resistance to corrosion and its use in various industrial applications. Perchlorate ions are known for their strong oxidizing properties. The combination of these elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxygen(2-);zirconium(4+);diperchlorate typically involves the reaction of zirconium salts with perchloric acid. One common method is to dissolve zirconium oxide in perchloric acid, followed by the addition of a reducing agent to facilitate the formation of the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where zirconium oxide and perchloric acid are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like electrochemical reduction may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxygen(2-);zirconium(4+);diperchlorate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s strong oxidizing properties make it particularly reactive in oxidation reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen or sodium borohydride, which can facilitate reduction reactions. The compound may also react with halogens under specific conditions to form halogenated products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zirconium oxides, while reduction reactions may yield zirconium metal or lower oxidation state compounds .
Scientific Research Applications
Oxygen(2-);zirconium(4+);diperchlorate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its strong oxidizing properties.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of advanced materials, including ceramics and coatings, due to its high thermal stability and resistance to corrosion
Mechanism of Action
The mechanism of action of Oxygen(2-);zirconium(4+);diperchlorate involves its ability to act as a strong oxidizing agent. The compound can donate oxygen atoms to other molecules, facilitating oxidation reactions. This property is particularly useful in catalytic processes where the compound can enhance the rate of reaction by providing an efficient pathway for the transfer of oxygen atoms .
Comparison with Similar Compounds
Similar Compounds
Zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O): Known for its use as a catalyst in organic synthesis and its stability in various chemical environments.
Zirconium(IV) tetrachloride (ZrCl4): Used in similar applications as a catalyst and in the production of advanced materials.
Uniqueness
Oxygen(2-);zirconium(4+);diperchlorate is unique due to its combination of strong oxidizing properties and the stability provided by the zirconium ion. This makes it particularly effective in applications requiring both high reactivity and stability under harsh conditions .
Properties
Molecular Formula |
Cl2O9Zr |
|---|---|
Molecular Weight |
306.12 g/mol |
IUPAC Name |
oxygen(2-);zirconium(4+);diperchlorate |
InChI |
InChI=1S/2ClHO4.O.Zr/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;/q;;-2;+4/p-2 |
InChI Key |
AJULTZNSOFHEGV-UHFFFAOYSA-L |
Canonical SMILES |
[O-2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



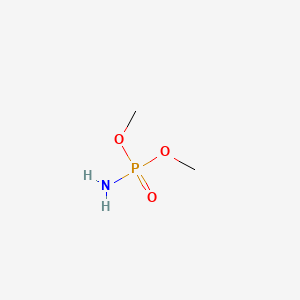
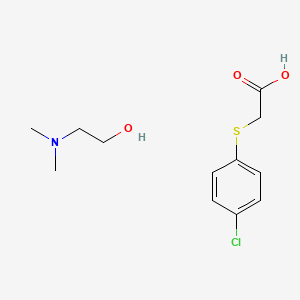

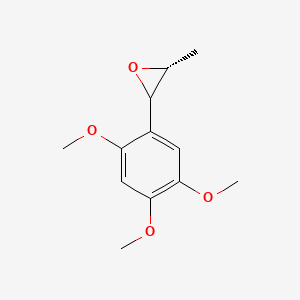
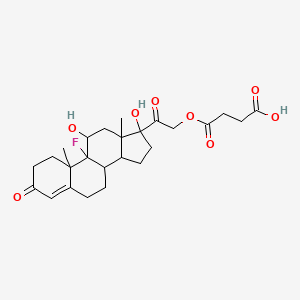
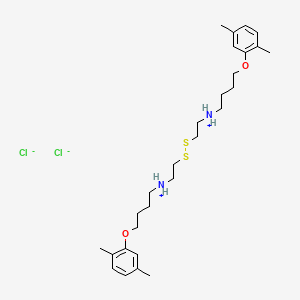
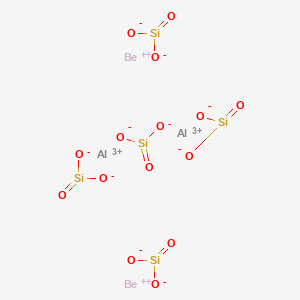
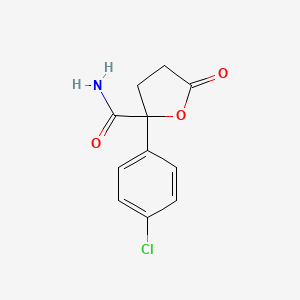
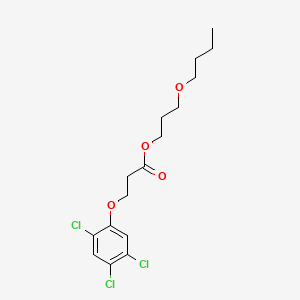
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/no-structure.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
